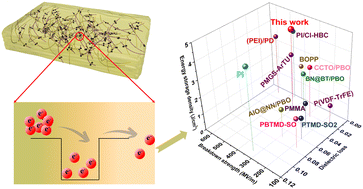Scalable co-cured polyimide/poly(p-phenylene benzobisoxazole) all-organic composites enabling improved energy storage density, low leakage current and long-term cycling stability†
Materials Horizons Pub Date: 2023-11-08 DOI: 10.1039/D3MH01479G
Abstract
The all-organic high-temperature polymer dielectrics with promising scale-up potential have witnessed much progress in the energy storage area, etc. However, the electron suppression trap mechanisms behind many all-organic dielectrics are still unclear, especially for high temperature resistant poly(p-phenylene benzobisoxazole) (PBO) polymers. To resolve this tough issue, we herein innovatively prepared PBO-based all-organic thin films containing sulfone-based polyimide (P(DSDA-ODA)) functioning as an electron trap phase using a facile and scalable co-curing method. The great linear dielectric properties of the prepared P(DSDA-ODA)/PBO films hold high dielectric thermal stability over the temperature range from 25 °C to 200 °C. The 60 wt% P(DSDA-ODA) systems yield the lowest leakage current (3.8 × 10−8 A cm−2). The tight structure and reduced leakage current enable an enhanced breakdown strength of 60 wt% P(DSDA-ODA)/PBO (470 kV mm−1), which is 1.7 times that of pure PBO. Meanwhile, it can reach 4.16 J cm−3 of energy density, which is 257% higher than that for pure PBO thin films while concurrently maintaining a long stable charge–discharge cycle (at least 5000 times) and high charge–discharge efficiency at 85.10%. Moreover, P(DSDA-ODA)/PBO still exhibits excellent energy storage performance at high temperature compared to PBO. This innovative strategy is further verified by replacing P(DSDA-ODA) with P(6FDA-ODA), and therefore lays a solid foundation for more investigation on scalable all-organic dielectrics.


Recommended Literature
- [1] Chemical route derived bismuth ferrite thin films and nanomaterials
- [2] Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime†
- [3] Mechanistic insights for regulating the site occupancy, valence states and optical transitions of Mn ions in yttrium–aluminum garnets via codoping†
- [4] Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon†
- [5] Efficient hydrodeoxygenation of lignin-derived phenols and dimeric ethers with synergistic [Bmim]PF6-Ru/SBA-15 catalysis under acid free conditions†
- [6] Nucleus-targeted DNA tetrahedron as a nanocarrier of metal complexes for enhanced glioma therapy†
- [7] Rapid recognition of fatal cyanide in water in a wide pH range by a trifluoroacetamido based metal–organic framework†
- [8] 3D hollow MXene (Ti3C2)/reduced graphene oxide hybrid nanospheres for high-performance Li-ion storage†
- [9] Joint Pharmaceutical Analysis Group
- [10] Graphene-coated polymer foams as tuneable impact sensors†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 16514-83-3
-
CAS no.: 17049-50-2
-
CAS no.: 16284-60-9
-
CAS no.: 131159-39-2
-
CAS no.: 10162-82-0









